molecular formula C13H17NO4 B6234605 tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate CAS No. 1779746-05-2

tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Cat. No.: B6234605
CAS No.: 1779746-05-2
M. Wt: 251.3
InChI Key:
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Description

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the reaction of a phenolic compound with an amine and a carboxylic acid derivative. One common method is the condensation of 2-aminophenol with tert-butyl 4-chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxazine ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 6-oxo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.

    Reduction: Formation of 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.

    Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a potential lead compound for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable polymers and resins makes it valuable in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
  • tert-Butyl 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
  • tert-Butyl 6-ethoxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Uniqueness

This compound is unique due to its hydroxyl group, which imparts specific reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, such as methoxy or ethoxy groups, which can alter their chemical and biological properties.

Properties

CAS No.

1779746-05-2

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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